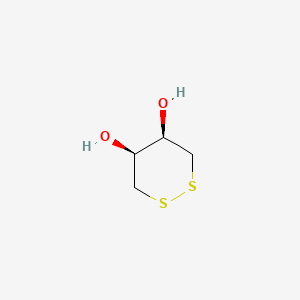
cis-1,2-Dithiane-4,5-diol
Overview
Description
cis-1,2-Dithiane-4,5-diol: is an organic compound with the molecular formula C₄H₈O₂S₂. It is a cyclic disulfide and a derivative of dithioerythritol. This compound is known for its unique structure, which includes a six-membered ring containing two sulfur atoms and two hydroxyl groups in the cis configuration .
Mechanism of Action
Target of Action
The primary target of cis-1,2-Dithiane-4,5-diol is the 6,7-dimethyl-8-ribityllumazine synthase . This enzyme plays a crucial role in the biosynthesis of riboflavin .
Mode of Action
This compound interacts with its target by catalyzing the formation of 6,7-dimethyl-8-ribityllumazine . This is achieved through the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This interaction results in changes that are pivotal in the biosynthesis of riboflavin .
Biochemical Pathways
The compound affects the riboflavin biosynthesis pathway . The downstream effects of this interaction include the production of riboflavin, which is an essential nutrient for many organisms .
Pharmacokinetics
It is known that the compound is a small molecule , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of riboflavin . Riboflavin, also known as vitamin B2, is crucial for energy production, cellular function, fat metabolism, and the protection of cells from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dithiane-4,5-diol typically involves the oxidation of dithioerythritol. One common method is the reaction of dithioerythritol with hydrogen peroxide under mild conditions to yield the desired diol . Another approach involves the use of iodine in the presence of a base to oxidize dithioerythritol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Dithiane-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized using strong oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Major Products Formed:
Scientific Research Applications
cis-1,2-Dithiane-4,5-diol has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dithiane: Another cyclic disulfide with a different ring structure.
1,4-Dithiane-2,5-diol: A similar compound with hydroxyl groups at different positions.
Uniqueness: cis-1,2-Dithiane-4,5-diol is unique due to its specific ring structure and the position of the hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(4R,5S)-dithiane-4,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGMOWHXEQDBBV-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CSS1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CSS1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















